molecular formula C9H16N2O2 B2420969 Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 29924-70-7

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B2420969
CAS No.: 29924-70-7
M. Wt: 184.239
InChI Key: HXGLXQDKRXSLFI-UHFFFAOYSA-N
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Patent
US06057321

Procedure details

reacting piperazine and ethyl 2,3-dibromopropanoate to form ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[CH:8]([CH2:14]Br)[C:9]([O:11][CH2:12][CH3:13])=[O:10]>>[N:1]12[CH2:6][CH2:5][N:4]([CH2:3][CH2:2]1)[CH2:14][CH:8]2[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12C(CN(CC1)CC2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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